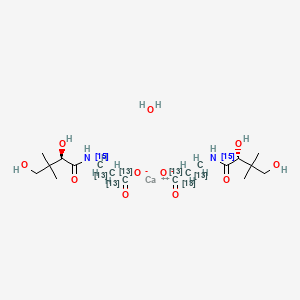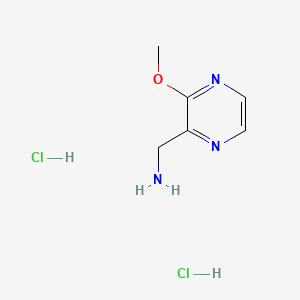
Triptohairic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triptohairic acid is a natural product isolated from the stems of Tripterygium wilfordii, a plant known for its medicinal properties. This compound belongs to the class of diterpenoids and has shown significant anti-inflammatory activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triptohairic acid can be synthesized through various chemical reactions involving diterpenoid precursors. The synthetic routes typically involve multiple steps, including oxidation, reduction, and cyclization reactions. Specific reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from Tripterygium wilfordii stems. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Triptohairic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .
Applications De Recherche Scientifique
Triptohairic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.
Biology: Investigated for its anti-inflammatory properties and potential therapeutic applications in treating inflammatory diseases.
Medicine: Explored for its potential use in developing new anti-inflammatory drugs.
Industry: Utilized in the production of pharmaceuticals and as a reference compound in quality control
Mécanisme D'action
The mechanism of action of triptohairic acid involves its interaction with specific molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting the activity of pro-inflammatory enzymes and cytokines. The compound also modulates signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triptohairic acid can be compared with other diterpenoids isolated from Tripterygium wilfordii, such as triptolide and celastrol. These compounds share similar structural features and biological activities .
Uniqueness
What sets this compound apart from other similar compounds is its specific molecular structure, which contributes to its unique anti-inflammatory properties. Unlike triptolide and celastrol, this compound has a distinct arrangement of functional groups that enhance its reactivity and potency .
Conclusion
This compound is a valuable compound with significant anti-inflammatory activity and diverse scientific research applications. Its unique chemical structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C21H28O3 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(4aS,10aS)-6-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C21H28O3/c1-12(2)16-10-14-6-7-17-13(3)15(20(22)23)8-9-21(17,4)18(14)11-19(16)24-5/h10-12,17H,6-9H2,1-5H3,(H,22,23)/t17-,21-/m0/s1 |
Clé InChI |
DJRFNRVSOMFEMZ-UWJYYQICSA-N |
SMILES isomérique |
CC1=C(CC[C@]2([C@H]1CCC3=CC(=C(C=C32)OC)C(C)C)C)C(=O)O |
SMILES canonique |
CC1=C(CCC2(C1CCC3=CC(=C(C=C32)OC)C(C)C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Hydroxy-1H-furo[3,4-C]pyridin-3-one](/img/structure/B13914283.png)









![[4-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B13914341.png)

![[1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol](/img/structure/B13914346.png)
